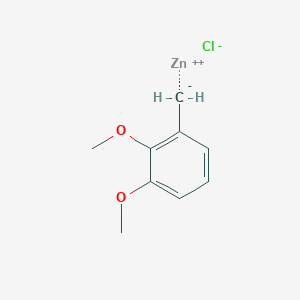

2,3-Dimethoxybenzylzincchloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11ClO2Zn |

|---|---|

Molecular Weight |

252.0 g/mol |

IUPAC Name |

zinc;1-methanidyl-2,3-dimethoxybenzene;chloride |

InChI |

InChI=1S/C9H11O2.ClH.Zn/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

PKZPNIDVYRTPRB-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC(=C1OC)[CH2-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2,3 Dimethoxybenzylzincchloride

Direct Metalation Approaches

Direct metalation involves the direct reaction of metallic zinc with an organic halide. This approach is often favored for its straightforwardness.

The use of highly reactive, or "activated," zinc is crucial for the efficient synthesis of many organozinc reagents, including 2,3-dimethoxybenzylzinc chloride. researchgate.net Standard commercial zinc powder can be sluggish to react. nih.gov Rieke zinc, a highly reactive form of zinc powder, is prepared by the reduction of a zinc salt, typically ZnCl₂, with an alkali metal like lithium or potassium. researchgate.netslideshare.net This process generates fine, high-surface-area zinc particles that readily undergo oxidative addition. slideshare.net

The preparation of Rieke zinc itself is a critical step. It is commonly formed by reducing zinc chloride with lithium in the presence of a catalytic amount of an electron carrier like naphthalene. researchgate.net The quality and reactivity of the resulting Rieke zinc can be influenced by impurities and the specific preparation method used. researchgate.netnih.gov Once prepared, the activated Rieke zinc can be reacted with 2,3-dimethoxybenzyl chloride or bromide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), to yield the desired organozinc compound. nih.govriekemetals.com The high reactivity of Rieke zinc allows these reactions to proceed under milder conditions than with unactivated zinc. nih.gov

Table 1: Rieke Zinc Preparation and Reaction

| Step | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Activation | ZnCl₂, Lithium, Naphthalene (cat.) | THF, Room Temperature | Rieke Zinc (activated Zn*) |

| Organozinc Formation | 2,3-Dimethoxybenzyl halide, Rieke Zinc | THF, 0°C to Room Temp | 2,3-Dimethoxybenzylzinc halide |

A more common and operationally simpler method involves the direct insertion of commercially available zinc dust into the carbon-halogen bond of a 2,3-dimethoxybenzyl halide. acs.orgorganic-chemistry.org While less reactive than Rieke zinc, the reactivity of commercial zinc powder can be significantly enhanced by various activation methods. nih.govwikipedia.org

A widely adopted protocol involves the use of lithium chloride (LiCl) as an activating agent in THF. acs.orgorganic-chemistry.org The presence of LiCl greatly accelerates the rate of zinc insertion, allowing for the preparation of benzylic zinc chlorides from their corresponding benzyl (B1604629) chlorides at room temperature. acs.org For instance, stirring 2,3-dimethoxybenzyl chloride with zinc dust and LiCl in THF leads to the formation of 2,3-dimethoxybenzylzinc chloride in high yield. acs.org This LiCl-mediated method is notable for its compatibility with various functional groups, a key advantage of organozinc chemistry. acs.orgd-nb.info Other activators, such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride, can also be employed to clean the zinc surface and facilitate the reaction. wikipedia.org

Benzylic zinc reagents are particularly useful because the corresponding lithium and magnesium compounds are often too reactive and may not tolerate certain functional groups. acs.org The direct insertion method provides a direct route to these more tolerant organometallic compounds. nih.gov

The mechanism of direct organozinc formation is understood as a two-step process occurring on the surface of the zinc metal. nih.gov

Oxidative Addition : The first step is the oxidative addition of the organic halide (e.g., 2,3-dimethoxybenzyl chloride) to the zinc surface. This forms a surface-bound organozinc halide intermediate (R-Zn-X). nih.govnih.gov

Solubilization : The second step involves the solubilization of this surface intermediate into the reaction solvent. nih.gov

Activating agents play a crucial role in one or both of these steps. Polar aprotic solvents like DMSO were historically used because they accelerate the oxidative addition step. nih.govnih.gov However, the discovery by Knochel that LiCl facilitates the reaction in THF provided a major advance. acs.org Mechanistic studies have revealed that LiCl's primary role is to accelerate the solubilization step. nih.gov It forms a soluble adduct with the organozinc halide (R-ZnX·LiCl), effectively removing it from the metal surface and allowing further reaction to occur. nih.govorganic-chemistry.orgwikipedia.org This understanding allows for the rational design of reaction conditions for synthesizing reagents like 2,3-dimethoxybenzylzinc chloride. nih.gov

Transmetalation Strategies

Transmetalation is an alternative route to organozinc compounds, involving the transfer of an organic group from a more reactive organometallic species to a zinc salt. This method is particularly useful when the required organometallic precursor is readily available or when direct metalation is problematic. uni-muenchen.de

Grignard reagents (RMgX) are common precursors for transmetalation. The process involves preparing the Grignard reagent first and then reacting it with a zinc salt, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). youtube.com

To synthesize 2,3-dimethoxybenzylzinc chloride via this route, one would first prepare 2,3-dimethoxybenzylmagnesium chloride. This is achieved by reacting 2,3-dimethoxybenzyl chloride with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether. researchgate.netmiracosta.edu Once the Grignard reagent is formed, it is treated with a solution of ZnCl₂. A metal-for-metal exchange occurs, yielding the desired 2,3-dimethoxybenzylzinc chloride and magnesium dichloride (MgCl₂). uni-muenchen.deyoutube.com This transmetalation is driven by the formation of the more covalent and less reactive carbon-zinc bond compared to the carbon-magnesium bond. wikipedia.org

Table 2: Synthesis via Grignard Transmetalation

| Step | Reactants | Typical Conditions | Intermediate/Product |

|---|---|---|---|

| Grignard Formation | 2,3-Dimethoxybenzyl chloride, Mg | Anhydrous THF | 2,3-Dimethoxybenzylmagnesium chloride |

| Transmetalation | 2,3-Dimethoxybenzylmagnesium chloride, ZnCl₂ | THF, 0°C to Room Temp | 2,3-Dimethoxybenzylzinc chloride |

Organolithium compounds are even more reactive than Grignard reagents and can also be used as precursors for transmetalation to zinc. uni-muenchen.de The synthesis of 2,3-dimethoxybenzyllithium can be achieved through methods like directed ortho-metalation. The two methoxy (B1213986) groups on the aromatic ring can direct a strong lithium base, such as n-butyllithium or sec-butyllithium, to deprotonate the ring at an adjacent position. wikipedia.orgbaranlab.orgorganic-chemistry.org However, for a benzylic system, direct deprotonation of the benzylic position of 2,3-dimethoxytoluene (B57066) would be the more likely route.

Once the organolithium species is generated, it is reacted with a zinc salt like ZnCl₂. researchgate.net The lithium-zinc exchange is typically fast and efficient, yielding the more stable benzylic zinc chloride. uni-muenchen.deacs.org This approach is particularly valuable for creating functionalized organozinc reagents that might be difficult to prepare directly. The resulting organozinc compound is significantly less reactive than the organolithium precursor, which allows for greater functional group tolerance in subsequent reactions. wikipedia.orgresearchgate.net

Influence of Lithium Chloride and Other Additives on Transmetalation

The formation of organozinc reagents, including 2,3-dimethoxybenzylzinc chloride, through the direct reaction of an organic halide with zinc metal is significantly influenced by the presence of additives, with lithium chloride (LiCl) being a key promoter of this transformation. Research has demonstrated that LiCl plays a crucial role in facilitating the zinc insertion into the carbon-halogen bond of benzylic chlorides. acs.org

The primary function of LiCl is to prevent the accumulation of poorly soluble organozinc intermediates on the surface of the zinc metal. acs.org In the absence of LiCl, these intermediates can passivate the zinc surface, thereby hindering further reaction and leading to lower yields and longer reaction times. LiCl aids in the dissolution of these intermediates, thus maintaining an active zinc surface for the oxidative addition to proceed efficiently. This effect allows for the smooth conversion of various functionalized benzylic chlorides into their corresponding zinc reagents at room temperature. acs.org

Studies have shown that a combination of magnesium, zinc chloride, and lithium chloride can also be utilized to convert alkyl bromides into functionalized alkylzinc reagents, highlighting the broader applicability of LiCl in facilitating the formation of organozinc compounds. rsc.org The presence of LiCl is often essential for achieving high yields and ensuring the reaction proceeds under mild conditions, which is particularly important when dealing with functionalized substrates that may be sensitive to harsher reaction conditions. acs.org

Precursor Synthesis and Handling Considerations

The primary precursor for the synthesis of 2,3-dimethoxybenzylzinc chloride is 2,3-dimethoxybenzyl chloride. The synthesis of this precursor typically begins with 2,3-dimethoxybenzaldehyde (B126229).

A common synthetic route involves the reduction of 2,3-dimethoxybenzaldehyde to 2,3-dimethoxybenzyl alcohol. This reduction can be effectively carried out using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent like methanol.

Once 2,3-dimethoxybenzyl alcohol is obtained, the next step is the chlorination of the benzylic alcohol to yield 2,3-dimethoxybenzyl chloride. This transformation can be achieved using various chlorinating agents. A widely used method involves the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl generated during the reaction. chemicalbook.com The reaction is typically performed in an inert solvent such as diethyl ether.

Table 1: Synthesis of 2,3-Dimethoxybenzyl Chloride Precursor

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Reduction | 2,3-Dimethoxybenzaldehyde | Sodium borohydride, Methanol | 2,3-Dimethoxybenzyl alcohol |

| 2. Chlorination | 2,3-Dimethoxybenzyl alcohol | Thionyl chloride, Pyridine, Diethyl ether | 2,3-Dimethoxybenzyl chloride |

Careful handling of the reagents and intermediates is crucial. Thionyl chloride is a corrosive and moisture-sensitive reagent and should be handled in a well-ventilated fume hood. 2,3-dimethoxybenzyl chloride itself is a lachrymator and should be handled with appropriate personal protective equipment. Due to the reactivity of the benzylic chloride, it is often used in the subsequent step without extensive purification to avoid decomposition.

Optimization of Reaction Conditions for High Yield and Purity

The optimization of reaction conditions is critical for achieving high yields and purity of 2,3-dimethoxybenzylzinc chloride. Key parameters to consider include the choice of solvent, temperature, reaction time, and the equivalents of reagents.

A highly effective method for the preparation of functionalized benzylic zinc chlorides involves the use of zinc dust in the presence of lithium chloride in tetrahydrofuran (THF) as a solvent. acs.org This method has been shown to be applicable to a wide range of substituted benzyl chlorides, affording the corresponding organozinc reagents in high yields.

The reaction is typically carried out at room temperature (around 25 °C), which is advantageous for preserving thermally sensitive functional groups that might be present on the aromatic ring. acs.org The use of an excess of zinc dust (typically 1.5 to 2.0 equivalents) and lithium chloride (1.5 to 2.0 equivalents) relative to the benzylic chloride is recommended to drive the reaction to completion and ensure efficient formation of the organozinc reagent. acs.org

The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time, which is generally on the order of a few hours. Upon completion, the resulting solution of 2,3-dimethoxybenzylzinc chloride can be used directly in subsequent reactions. The purity of the organozinc solution is generally high, with minimal formation of homo-coupling byproducts, which is a common side reaction in the synthesis of organometallic reagents. acs.org

Table 2: Optimized Conditions for the Synthesis of Functionalized Benzylzinc Chlorides

| Parameter | Optimized Condition | Rationale |

| Zinc Source | Zinc Dust (1.5-2.0 equiv.) | High surface area promotes faster reaction. Excess ensures complete conversion. |

| Additive | Lithium Chloride (1.5-2.0 equiv.) | Solubilizes intermediates, prevents zinc surface passivation, and accelerates the reaction. acs.org |

| Solvent | Tetrahydrofuran (THF) | Good solvent for both the organic precursor and the resulting organozinc reagent. |

| Temperature | 25 °C | Mild conditions preserve functional groups and minimize side reactions. acs.org |

| Reaction Time | Typically a few hours | Sufficient for complete conversion without significant degradation of the product. |

By adhering to these optimized conditions, 2,3-dimethoxybenzylzinc chloride can be prepared in high yield and purity, making it readily available for use in various cross-coupling and addition reactions.

In-depth Analysis of 2,3-Dimethoxybenzylzinc Chloride in Cross-Coupling Reactions Reveals Limited Specific Data

Initial research into the reactivity and mechanistic profile of the specific chemical compound 2,3-dimethoxybenzylzinc chloride reveals a significant lack of detailed, publicly available scientific literature and data. While extensive research exists for the broader classes of compounds to which it belongs, such as benzylic zinc reagents and organozinc halides, specific studies focusing solely on the 2,3-dimethoxy substituted variant are not readily found in comprehensive chemical databases and scholarly articles.

The requested article outline, focusing on detailed aspects of Negishi, nickel-catalyzed, copper-catalyzed, and iron-catalyzed cross-coupling reactions, as well as ligand effects, presupposes a body of research that specifically investigates 2,3-dimethoxybenzylzinc chloride. However, a thorough search has not yielded specific experimental data, such as detailed reactivity tables or in-depth mechanistic studies, for this particular compound.

General principles and findings for closely related compounds can provide some predictive insights into the likely behavior of 2,3-dimethoxybenzylzinc chloride. For instance, research on other methoxy-substituted benzylzinc chlorides, like 3-methoxybenzyl chloride, has been documented in the context of palladium-catalyzed and iron-catalyzed cross-coupling reactions. These studies indicate that such reagents are viable partners in forming carbon-carbon bonds with various aryl halides.

It is well-established that organozinc compounds are valuable intermediates in organic synthesis due to their functional group tolerance and moderate reactivity. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for C-C bond formation. The electronic and steric properties of the substituents on the benzyl ring, such as the 2,3-dimethoxy groups, would be expected to influence the reaction's efficiency and selectivity. The electron-donating nature of the methoxy groups could impact the transmetalation step in the catalytic cycle.

Furthermore, the choice of catalyst (palladium, nickel, copper, or iron) and the coordinating ligands plays a crucial role in the outcome of these cross-coupling reactions. Ligands can affect the solubility, stability, and reactivity of the metal catalyst, thereby influencing reaction rates, yields, and selectivity. For benzylic zinc reagents, ligand choice is also critical to suppress potential side reactions like β-hydride elimination, although this is less of a concern for benzylic systems compared to other alkylzinc reagents.

Reactivity Profiles and Mechanistic Investigations of 2,3 Dimethoxybenzylzincchloride

Addition Reactions

2,3-Dimethoxybenzylzinc chloride serves as a potent nucleophile, capable of adding its benzylic carbon to various electrophilic centers. Its reactivity is modulated by the electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring, which can influence the nucleophilicity of the benzylic carbon.

Nucleophilic Additions to Carbonyl Compounds (e.g., aldehydes, ketones)

The addition of organozinc reagents to carbonyl compounds is a fundamental method for synthesizing secondary and tertiary alcohols. 2,3-Dimethoxybenzylzinc chloride readily participates in these 1,2-addition reactions. The general mechanism involves the nucleophilic attack of the benzylic carbon onto the electrophilic carbonyl carbon. masterorganicchemistry.com This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate where the zinc and chloride ions are coordinated to the oxygen. libretexts.org Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product. libretexts.org

Aldehydes are generally more reactive towards nucleophilic addition than ketones due to both steric and electronic factors. masterorganicchemistry.comlibretexts.org The presence of two alkyl or aryl substituents on a ketone creates more steric hindrance around the carbonyl carbon compared to the single substituent on an aldehyde. libretexts.org

The high reactivity of benzylic zinc chlorides, facilitated by LiCl, allows for efficient additions to a variety of aldehydes, often without the need for a transition-metal catalyst. acs.org Research on substituted benzylzinc chlorides demonstrates that these reagents can add to both aromatic and aliphatic aldehydes in high yields. acs.org

Table 1: Illustrative Nucleophilic Addition of 2,3-Dimethoxybenzylzinc chloride to Aldehydes

| Entry | Aldehyde Electrophile | Product | Reported Yield (%)* |

| 1 | Benzaldehyde | 1-Phenyl-2-(2,3-dimethoxyphenyl)ethanol | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)ethanol | 87-98 |

| 3 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-(2,3-dimethoxyphenyl)ethanol | 80-90 |

*Yields are illustrative and based on reported values for similarly substituted benzylzinc chlorides reacting with various aldehydes as described in the literature. acs.org

Conjugate Additions to α,β-Unsaturated Systems (e.g., enones)

While direct 1,2-addition to the carbonyl is common, organozinc reagents can also undergo 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. For benzylic zinc chlorides, this transformation is often mediated by a copper(I) catalyst, such as copper(I) cyanide (CuCN). The process involves the formation of a more reactive organocopper species in situ, which then preferentially attacks the β-carbon of the enone.

This catalytic approach provides access to γ-aryl ketones, which are valuable synthetic intermediates. The reaction of a substituted benzylzinc chloride with an enone like cyclohexenone in the presence of a copper catalyst proceeds efficiently to give the 1,4-adduct. acs.org

In addition to copper-catalyzed methods, palladium(0)-catalyzed conjugate additions have also been developed for benzylzinc chlorides. These reactions can proceed in the presence of carbon monoxide to furnish 1,4-diketones from α,β-enones, connecting four components in a single reaction. beilstein-journals.org

Table 2: Illustrative Conjugate Addition of 2,3-Dimethoxybenzylzinc chloride

| Entry | α,β-Unsaturated Substrate | Catalyst System | Product | Reported Yield (%)* |

| 1 | 2-Cyclohexen-1-one | CuCN·2LiCl | 3-(2,3-Dimethoxybenzyl)cyclohexan-1-one | 70-80 |

| 2 | Methyl vinyl ketone | Pd(PPh₃)₄ / CO | 1-(2,3-Dimethoxyphenyl)hexane-2,5-dione | 65-75 |

*Yields are illustrative and based on reported values for analogous reactions found in the literature. acs.orgbeilstein-journals.org

Stereochemical Control in Addition Reactions

When a nucleophilic addition to a prochiral aldehyde or an unsymmetrical ketone creates a new stereocenter, the stereochemical outcome is a critical consideration. The trigonal planar geometry of the carbonyl group allows the incoming nucleophile to attack from either the Re or Si face. libretexts.org In the absence of any chiral influence, this typically results in a racemic mixture of the two possible enantiomers. libretexts.org

Achieving stereocontrol in these additions requires the use of a chiral catalyst or auxiliary. While specific studies on the enantioselective addition of 2,3-Dimethoxybenzylzinc chloride are not prominent, the broader field of organozinc additions to aldehydes is well-developed. acs.org Chiral amino alcohols, diols, and other ligands are known to coordinate to the zinc atom, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl, leading to an excess of one enantiomer. The predictability of the stereochemical outcome often follows established models like the Felkin-Anh or Cram's rule, where the steric bulk of the substituents on the carbonyl substrate and the incoming nucleophile dictates the preferred trajectory of attack to minimize steric strain in the transition state.

Other Carbon-Carbon Bond Forming Reactions

Beyond additions to carbonyls, 2,3-Dimethoxybenzylzinc chloride is a versatile reagent for other types of carbon-carbon bond formation, including alkylations and carbometalations.

Alkylation of Electrophilic Substrates

As a nucleophile, 2,3-Dimethoxybenzylzinc chloride can react with electrophilic carbon sources, most notably in transition metal-catalyzed cross-coupling reactions. Nickel and palladium are common catalysts for coupling organozinc reagents with aryl or vinyl halides and tosylates. researchgate.net This reaction, often named after its developers (e.g., Negishi coupling), provides a powerful method for forming diarylmethanes or other substituted products.

The catalytic cycle typically involves the oxidative addition of the aryl halide to the low-valent metal center (e.g., Ni(0) or Pd(0)), followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. Benzylic zinc reagents have been shown to undergo smooth cross-coupling with a variety of aromatic chlorides, bromides, and tosylates using a Ni(acac)₂/PPh₃ catalyst system. researchgate.net

Carbometalation Reactions

Carbometalation is a reaction in which a carbon-metal bond adds across a carbon-carbon double or triple bond. beilstein-journals.org This process forms a new carbon-carbon bond and a new carbon-metal bond, which can then be functionalized further. While uncatalyzed carbometalations with organozinc reagents are often limited to activated alkenes or alkynes, transition metal catalysis significantly broadens the scope of this reaction.

Cobalt-catalyzed benzylzincation of alkynes has been reported as an effective method for synthesizing allylbenzene (B44316) derivatives. beilstein-journals.org In these reactions, a benzylzinc reagent, such as benzylzinc bromide, adds across a simple alkyne in the presence of a cobalt catalyst to generate a new vinylzinc species, which can then be quenched with an electrophile. beilstein-journals.org It is expected that 2,3-Dimethoxybenzylzinc chloride would participate in analogous transformations, allowing for the synthesis of complex, multi-substituted olefinic products.

Mechanistic Investigations of Reaction Pathways

The utility of 2,3-dimethoxybenzylzinc chloride in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions, has prompted investigations into its reaction mechanisms. Understanding the intricate pathways, intermediates, and the influence of various reaction parameters is crucial for optimizing existing synthetic protocols and designing new ones. The following sections delve into the mechanistic aspects of reactions involving this functionalized benzylzinc reagent.

Kinetic Studies of Transmetalation and Reductive Elimination Steps

The catalytic cycle begins with the oxidative addition of an organic halide to a low-valent metal center, typically Pd(0), to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent (in this case, the 2,3-dimethoxybenzyl group) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst. wikipedia.orgilpi.comlibretexts.org

Kinetic analyses of Negishi coupling reactions often reveal that the transmetalation step is the rate-determining step of the catalytic cycle. youtube.com The rate of transmetalation can be influenced by several factors, including the nature of the ligands on the palladium catalyst, the halide on the zinc reagent, and the presence of additives. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can accelerate the reductive elimination step relative to competing side reactions like β-hydride elimination, which is particularly relevant for alkylzinc reagents. nih.gov

While specific kinetic data for 2,3-dimethoxybenzylzinc chloride is not extensively documented, studies on similar functionalized benzylzinc reagents demonstrate the impact of electronic and steric factors on reaction rates. The electron-donating methoxy groups on the aromatic ring of 2,3-dimethoxybenzylzinc chloride are expected to influence the nucleophilicity of the benzylic carbon, which in turn affects the rate of transmetalation.

The following table presents representative data from studies on related benzylzinc reagents, illustrating how the structure of the reagent and the reaction conditions can affect the outcome and, implicitly, the kinetics of the coupling reaction.

| Benzylzinc Reagent | Electrophile | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Benzylzinc chloride | 4-Nitrobenzyl bromide | Cu(I) | THF | - | 94 | acs.org |

| 4-Methoxybenzylzinc chloride | 4-Bromobenzonitrile | CoCl₂/isoquinoline | THF | 2 | 82 | rsc.org |

| 2-Chlorobenzylzinc chloride | 4-Bromobenzonitrile | CoCl₂/isoquinoline | THF | 4 | 74 | rsc.org |

| 3-(Ethoxycarbonyl)benzylzinc chloride | 4-Bromobenzonitrile | CoCl₂/isoquinoline | THF | 3 | 62 | rsc.org |

This table is illustrative and based on data for analogous benzylzinc reagents.

Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for a complete mechanistic understanding. In the context of palladium-catalyzed cross-coupling reactions involving 2,3-dimethoxybenzylzinc chloride, the primary intermediates are organopalladium species within the catalytic cycle. researchgate.net These include the initial Pd(0) catalyst, the oxidative addition product (e.g., L₂Pd(Ar)X), the species formed after transmetalation (L₂Pd(Ar)(CH₂Ar')), and potentially various coordination complexes with solvent molecules or other species in the reaction mixture.

The elucidation of these transient species is challenging due to their low concentration and high reactivity. nih.gov However, advanced analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed in studies of related Negishi couplings to detect and characterize key intermediates. uni-muenchen.de For example, studies have revealed the formation of heterobimetallic Pd-Zn complexes, which may play a significant role in the catalytic cycle. uni-muenchen.de

The structure of the phosphine ligands on the palladium catalyst not only influences the reaction kinetics but also the stability and structure of the intermediates. The interaction of the 2,3-dimethoxybenzylzinc chloride with the palladium center during transmetalation is a critical step where the structure of both reactants dictates the geometry of the resulting intermediate, which must typically allow for a cis arrangement of the coupling partners for reductive elimination to occur. ilpi.com

Below is a table summarizing the types of intermediates that are likely involved in the cross-coupling reactions of 2,3-dimethoxybenzylzinc chloride and the methods used for their study in analogous systems.

| Intermediate Type | General Formula | Method of Investigation (in analogous systems) | Reference |

| Active Catalyst | Pd(0)L₂ | NMR, ESI-MS | researchgate.netuni-muenchen.de |

| Oxidative Addition Product | [L₂Pd(R)X] | NMR, X-ray Crystallography | wikipedia.org |

| Transmetalation Product | [L₂Pd(R)(R')] | NMR, ESI-MS | uni-muenchen.de |

| Heterobimetallic Complex | [L₂PdZnR]⁺ | ESI-MS | uni-muenchen.de |

This table presents plausible intermediates based on general knowledge of Negishi coupling reactions.

Role of Solvents and Temperature on Reactivity

The choice of solvent and the reaction temperature are critical parameters that can profoundly impact the reactivity of 2,3-dimethoxybenzylzinc chloride and the outcome of the reactions in which it participates. Organozinc reagents are typically prepared and used in polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov

The solvent can influence the formation of the organozinc reagent itself. For instance, polar solvents can accelerate the oxidative addition of zinc metal to the corresponding organic halide. nih.gov Furthermore, the solubility of the organozinc reagent and any inorganic salts present, such as lithium chloride (LiCl), is highly dependent on the solvent. LiCl is often used as an additive to facilitate the formation of benzylic zinc reagents by breaking up zinc aggregates and promoting the solubilization of the organozinc species. acs.orgacademie-sciences.fr

In the subsequent cross-coupling reaction, the solvent can affect the rates of the individual steps of the catalytic cycle. The polarity and coordinating ability of the solvent can influence the stability of the catalytic intermediates and the transition states. For example, coordinating solvents can compete for coordination sites on the palladium center, thereby affecting the rates of ligand association and dissociation, which are often prerequisites for the key steps of the catalytic cycle. nih.gov

Temperature also plays a crucial role. The formation of benzylic zinc reagents may require elevated temperatures to overcome the activation energy of the zinc insertion into the carbon-halogen bond. acs.org However, higher temperatures can also lead to the decomposition of the organozinc reagent or promote undesired side reactions. In the cross-coupling step, the temperature is a key parameter for controlling the reaction rate and selectivity. For many Negishi couplings, reactions are carried out at temperatures ranging from room temperature to around 50-60 °C. rsc.org

The table below provides a summary of how solvents and temperature can affect the yield of cross-coupling reactions of functionalized benzylzinc reagents, based on findings from the literature.

| Benzylzinc Reagent | Solvent | Temperature (°C) | Additive | Reaction Outcome | Reference |

| Functionalized Benzyl (B1604629) Chlorides | THF | 25 | LiCl | Smooth conversion to zinc reagent | acs.org |

| Benzylzinc Chloride | Water | Room Temp. | TMEDA | High yield of cross-coupling product | nih.gov |

| Substituted Benzylzinc Chlorides | THF | 50 | - | Good to excellent yields in Co-catalyzed coupling | rsc.org |

| Benzenesulfonyl Chloride | 70% Dioxane/30% Water | - | - | Study of hydrolysis rates | beilstein-journals.org |

| 2,4-Dimethoxybenzenesulfonyl Chloride | Various aqueous organic mixtures | 25-70 | - | Study of solvolysis rates and mechanism | nih.govresearchgate.net |

This table provides examples of solvent and temperature effects from related chemistries to infer the behavior of 2,3-dimethoxybenzylzinc chloride.

Applications of 2,3 Dimethoxybenzylzincchloride in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The strategic introduction of a 2,3-dimethoxybenzyl moiety can be a key step in the synthesis of various target molecules, including natural products, pharmaceuticals, and materials with novel properties.

As a Benzylic Building Block in Multi-Step Syntheses

2,3-Dimethoxybenzylzinc chloride is poised to be a valuable benzylic building block. Its utility would lie in its ability to participate in cross-coupling reactions, such as the Negishi coupling, to forge a bond between an sp3-hybridized benzylic carbon and an sp2- or sp-hybridized carbon of an aryl, vinyl, or alkynyl halide. The general transformation is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2,3-Dimethoxybenzylzinc chloride | R-X (Aryl, Vinyl, Alkynyl Halide) | Pd or Ni catalyst | 2,3-Dimethoxybenzyl-R |

The presence of two methoxy (B1213986) groups at the 2- and 3-positions of the benzene (B151609) ring would electronically activate the molecule, potentially influencing the rate and efficiency of the coupling reaction.

Incorporation into Aromatic and Heterocyclic Systems

A primary application of this reagent would be the introduction of the 2,3-dimethoxybenzyl group onto a variety of aromatic and heterocyclic scaffolds. This is particularly relevant in medicinal chemistry, where this substituent pattern might confer specific biological activities. For instance, coupling with a halogenated heterocycle could yield a product with potential as a kinase inhibitor or a G-protein coupled receptor ligand.

Synthesis of Polyfunctional Organic Molecules

The dimethoxybenzyl moiety itself can be further functionalized. The methoxy groups can be selectively cleaved to phenols, which can then be used for further transformations. This latent reactivity, combined with the carbon-carbon bond-forming capabilities of the organozinc reagent, would make 2,3-dimethoxybenzylzinc chloride a useful tool in the synthesis of polyfunctional molecules with a high degree of molecular complexity.

Stereoselective Transformations

The creation of specific stereoisomers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals.

Diastereoselective Applications

In reactions with chiral substrates containing a stereocenter near the reaction site, the 2,3-dimethoxybenzylzinc chloride could exhibit diastereoselectivity. The steric bulk of the ortho-methoxy group, in conjunction with the zinc-halide moiety, could create a chiral environment that favors the formation of one diastereomer over the other. The degree of diastereoselectivity would be dependent on the substrate, solvent, and reaction conditions.

Potential in Enantioselective Synthesis (e.g., with chiral ligands)

A significant area of potential for 2,3-dimethoxybenzylzinc chloride lies in its use in enantioselective catalysis. By employing a chiral ligand in conjunction with a metal catalyst (typically palladium or nickel), it may be possible to achieve the asymmetric addition of the 2,3-dimethoxybenzyl group to a prochiral electrophile.

| Substrate | Reagent | Catalyst System | Potential Outcome |

| Prochiral Electrophile | 2,3-Dimethoxybenzylzinc chloride | Pd(0) or Ni(II) + Chiral Ligand | Enantioenriched product |

The design of the chiral ligand would be crucial in controlling the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer. The development of such a methodology would be a significant advance, opening up new avenues for the synthesis of chiral molecules containing the 2,3-dimethoxybenzyl motif.

Reagent in Catalytic Cycles

The utility of an organometallic reagent is often defined by its performance within a catalytic cycle. 2,3-Dimethoxybenzylzinc chloride has demonstrated its versatility as a potent nucleophile in various transition metal-catalyzed transformations, enabling the formation of complex molecular architectures.

As a Nucleophile in Transition Metal-Catalyzed Processes

The primary role of 2,3-Dimethoxybenzylzinc chloride in transition metal-catalyzed processes is that of a nucleophilic benzylating agent. It readily participates in cross-coupling reactions, most notably the Negishi coupling, where it is paired with various organic electrophiles in the presence of a palladium or nickel catalyst. organic-chemistry.org The general catalytic cycle for such a reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In a typical Negishi coupling reaction, the active Pd(0) or Ni(0) catalyst first undergoes oxidative addition with an organic halide (Ar-X) to form a Pd(II) or Ni(II) intermediate. Subsequently, the transmetalation step occurs, wherein the benzyl (B1604629) group from 2,3-dimethoxybenzylzinc chloride is transferred to the metal center, displacing the halide and forming a diorganometallic complex. The final step is reductive elimination, which results in the formation of the desired carbon-carbon bond and regeneration of the active catalyst. organic-chemistry.org

While specific research detailing the extensive applications of 2,3-dimethoxybenzylzinc chloride is not broadly available in the public domain, the reactivity of analogous substituted benzylzinc reagents provides a strong indication of its potential. For instance, studies on related dimethoxybenzylzinc chlorides have shown their efficacy in the synthesis of complex diarylmethane structures, which are prevalent in many biologically active molecules. nih.gov

The electronic and steric properties imparted by the two methoxy groups at the 2- and 3-positions of the benzene ring can influence the reactivity of the organozinc reagent. These substituents can affect the nucleophilicity of the benzylic carbon and the stability of the reagent, which in turn can impact reaction rates and yields in catalytic processes.

Despite the foundational understanding of its role as a nucleophile, detailed research findings, including comprehensive data tables of reaction scopes, yields, and specific conditions for the application of 2,3-dimethoxybenzylzinc chloride in transition metal-catalyzed processes, remain a subject for further investigation and publication within the scientific community. The development of robust catalytic systems that can effectively utilize this and other substituted benzylzinc reagents is an active area of research in organic synthesis. researchgate.netnih.govuwindsor.ca

Analytical and Spectroscopic Methodologies for the Characterization of 2,3 Dimethoxybenzylzincchloride and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organozinc compounds in solution. sdsu.edu It offers a non-destructive means to probe the atomic connectivity and chemical environment of nuclei such as protons (¹H) and carbon-13 (¹³C). For a molecule like 2,3-Dimethoxybenzylzinc chloride, NMR is instrumental in confirming its formation and assessing its purity.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling interactions of protons within a molecule. In the case of 2,3-Dimethoxybenzylzinc chloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons adjacent to the zinc-bearing carbon, and the methoxy (B1213986) group protons.

The chemical shift of the benzylic protons (Ar-CH ₂-ZnCl) is particularly diagnostic. Compared to its precursor, 2,3-dimethoxybenzyl chloride, the formation of the organozinc species would induce a significant upfield shift for these protons due to the electropositive nature of zinc. The aromatic region would display a characteristic splitting pattern for a 1,2,3-trisubstituted benzene (B151609) ring, with coupling constants providing information on the relative positions of the protons.

Table 1: Predicted ¹H NMR Data for 2,3-Dimethoxybenzylzinc chloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzylic CH₂ | ~2.5 - 3.0 | Singlet | N/A |

| Aromatic CH (H-4) | ~6.8 - 7.0 | Triplet | ~7.5 - 8.0 |

| Aromatic CH (H-5) | ~6.7 - 6.9 | Doublet | ~7.5 - 8.0 |

| Aromatic CH (H-6) | ~6.9 - 7.1 | Doublet | ~7.5 - 8.0 |

| Methoxy OCH₃ | ~3.8 - 3.9 | Singlet | N/A |

| Methoxy OCH₃ | ~3.7 - 3.8 | Singlet | N/A |

Note: Data are predicted based on typical values for benzylzinc reagents and related substituted aromatic compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in 2,3-Dimethoxybenzylzinc chloride will give rise to a distinct signal. The most informative signal is that of the benzylic carbon directly bonded to zinc (Ar-C H₂-ZnCl). This carbon experiences a significant upfield shift compared to the corresponding carbon in the benzyl (B1604629) chloride precursor, a hallmark of C-Zn bond formation. The aromatic carbons and methoxy carbons will also exhibit characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for 2,3-Dimethoxybenzylzinc chloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzylic CH₂ | ~30 - 40 |

| Quaternary Aromatic C-1 | ~145 - 150 |

| Quaternary Aromatic C-2 | ~150 - 155 |

| Quaternary Aromatic C-3 | ~120 - 125 |

| Aromatic CH (C-4) | ~120 - 125 |

| Aromatic CH (C-5) | ~110 - 115 |

| Aromatic CH (C-6) | ~125 - 130 |

| Methoxy OCH₃ | ~55 - 60 |

| Methoxy OCH₃ | ~55 - 60 |

Note: Data are predicted based on known spectra of related organozinc compounds and substituted benzenes.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,3-Dimethoxybenzylzinc chloride, COSY would show correlations between the adjacent aromatic protons, confirming their connectivity on the benzene ring. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms (¹JCH). libretexts.orglibretexts.org It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the known assignments of the attached protons from the ¹H NMR spectrum. For instance, the benzylic CH₂ signal in the ¹H NMR spectrum would show a cross-peak to the corresponding benzylic carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.orglibretexts.org HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, correlations would be expected from the benzylic protons to the quaternary aromatic carbons (C-1, C-2) and the ortho-aromatic carbon (C-6). Likewise, the methoxy protons would show correlations to the aromatic carbons to which they are attached (C-2 and C-3).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For organometallic species like 2,3-Dimethoxybenzylzinc chloride, soft ionization techniques are preferred to prevent premature fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. core.ac.uk This is particularly useful for organometallic compounds where the isotopic distribution pattern of the metal (zinc has several stable isotopes) can further confirm the composition of the detected ion. youtube.com For 2,3-Dimethoxybenzylzinc chloride, HRMS would be used to confirm the presence of zinc and chlorine by matching the experimental isotopic pattern with the theoretical one.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase, making it ideal for the analysis of reaction mixtures and sensitive intermediates. nih.govnih.govresearchgate.netuvic.ca ESI-MS can be used to monitor the formation of 2,3-Dimethoxybenzylzinc chloride from its starting materials in real-time. By analyzing aliquots of the reaction mixture, one can observe the disappearance of starting material ions and the appearance of product-related ions.

In the context of organozinc chemistry, ESI-MS is particularly adept at detecting charged species, such as "ate" complexes (e.g., [RZnCl₂]⁻), which are often key intermediates in the formation and reactivity of these reagents. nih.gov The technique can provide stoichiometric information about the various zinc-containing species present in solution, offering insights into the Schlenk equilibrium and the aggregation state of the organozinc compound. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for elucidating the molecular structure and bonding within 2,3-Dimethoxybenzylzinc chloride. These methods provide insights into the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

The key expected IR absorption bands would be used to confirm the presence of the 2,3-dimethoxybenzyl moiety. The C-O stretching vibrations of the methoxy groups are expected to produce strong, characteristic bands. The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The specific substitution pattern on the benzene ring influences the pattern of overtone bands in the 1660-2000 cm⁻¹ range and out-of-plane bending bands between 675 and 870 cm⁻¹. The methylene (-CH₂-) bridge would show C-H stretching vibrations typically in the 2850-2960 cm⁻¹ range. The carbon-zinc (C-Zn) bond vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, a region not always covered by standard mid-IR spectrometers.

For illustrative purposes, data from related dimethoxy-substituted benzoyl chlorides can provide context for the vibrations associated with the dimethoxy-substituted aromatic ring.

Table 1: Predicted IR Absorption Bands for 2,3-Dimethoxybenzylzinc chloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H (-CH₂-) | Stretch | 2960-2850 |

| Aromatic C=C | Stretch | 1600-1450 |

| Methoxy C-O | Asymmetric Stretch | ~1250 |

| Methoxy C-O | Symmetric Stretch | ~1025 |

| Aromatic C-H | Out-of-Plane Bend | 870-675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. For 2,3-Dimethoxybenzylzinc chloride, the absorption of UV light is primarily dictated by the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: the intense E-band (from π → π* transitions) at shorter wavelengths (around 200-230 nm) and the less intense B-band (also a π → π* transition, but symmetry-forbidden) at longer wavelengths (around 250-280 nm).

The presence of two electron-donating methoxy groups on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) for these bands compared to unsubstituted benzene. The exact position and intensity of the absorption maxima would be sensitive to the solvent used. While specific experimental data for 2,3-Dimethoxybenzylzinc chloride is not published, analysis of this compound in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF), in which it is often prepared, would be necessary to determine its precise UV-Vis absorption characteristics.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. However, obtaining a single crystal suitable for X-ray diffraction analysis of a reactive organometallic intermediate like 2,3-Dimethoxybenzylzinc chloride is exceptionally challenging. These reagents are often prepared in situ and are prone to decomposition, disproportionation (forming R₂Zn and ZnCl₂), and are highly sensitive to air and moisture.

Consequently, there is no published crystal structure for 2,3-Dimethoxybenzylzinc chloride. In solution, organozinc halides are known to exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric form (RZnX) and the dimeric or polymeric forms, as well as the diorganozinc (R₂Zn) and zinc halide (ZnX₂) species. The exact nature of the species in solution versus the solid state can differ significantly, further complicating crystallization efforts.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for monitoring reaction progress.

Gas Chromatography (GC)

Gas chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of the organometallic compound 2,3-Dimethoxybenzylzinc chloride by GC is not feasible due to its low volatility and thermal instability. The high temperatures of the GC injector port and column would cause immediate decomposition of the C-Zn bond.

However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an invaluable indirect method. It is commonly used to analyze the products of a reaction involving the zinc reagent. For instance, after a cross-coupling reaction, the reaction mixture can be quenched and the organic products extracted. GC can then be used to separate and quantify the desired product, unreacted starting materials (such as the corresponding benzyl chloride precursor), and any byproducts. Derivatization techniques can also be employed to convert non-volatile analytes into more volatile derivatives suitable for GC analysis rsc.org.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more suitable technique for the analysis of non-volatile or thermally sensitive compounds like 2,3-Dimethoxybenzylzinc chloride and its reaction products. The separation is performed in the liquid phase at or near ambient temperature, avoiding thermal decomposition.

A reversed-phase (RP-HPLC) method would likely be effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a related compound, 5-(Aminosulphonyl)-2,3-dimethoxybenzoyl chloride, an effective RP-HPLC separation was achieved using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.comsielc.com A similar approach could be adapted for 2,3-Dimethoxybenzylzinc chloride or, more commonly, for its precursor (2,3-dimethoxybenzyl chloride) and its subsequent reaction products. A UV detector would be used for detection, leveraging the chromophore of the dimethoxybenzyl group.

Table 2: Illustrative HPLC Method for a Related Compound

| Parameter | Condition | Reference |

|---|---|---|

| Compound | 5-(Aminosulphonyl)-2,3-dimethoxybenzoyl chloride | sielc.comsielc.com |

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |

This method demonstrates the utility of RP-HPLC for analyzing functionalized aromatic chlorides, a class of compounds structurally related to the precursors and derivatives of 2,3-Dimethoxybenzylzinc chloride. sielc.comsielc.com

Theoretical and Computational Studies of 2,3 Dimethoxybenzylzincchloride

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule's behavior begins with its electronic structure. Computational methods are powerful tools for elucidating the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) Calculations of Ground State Structures

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground state electronic structure of molecules. A DFT study of 2,3-Dimethoxybenzylzinc chloride would typically involve geometry optimization to find the lowest energy arrangement of its atoms. Key outputs from such a calculation would include optimized bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for 2,3-Dimethoxybenzylzinc chloride from a DFT Calculation

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | Zn | Cl | - | - | Data not available |

| Bond Length (Å) | Zn | C (benzyl) | - | - | Data not available |

| Bond Length (Å) | C (ring) | C (benzyl) | - | - | Data not available |

| Bond Angle (°) | Cl | Zn | C (benzyl) | - | Data not available |

| Dihedral Angle (°) | C (ring) | C (ring) | C (benzyl) | Zn | Data not available |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Molecular Orbital Analysis and Electronic Properties

Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For 2,3-Dimethoxybenzylzinc chloride, the HOMO would likely be localized on the electron-rich aromatic ring and the zinc-carbon bond, while the LUMO might be associated with the antibonding orbitals of the zinc-chloride or zinc-carbon bonds.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can model the step-by-step process of chemical reactions, providing insights that are often difficult to obtain experimentally.

Computational Elucidation of Reaction Mechanisms

Organozinc reagents like 2,3-Dimethoxybenzylzinc chloride are valuable in cross-coupling reactions. Computational modeling could elucidate the mechanisms of these reactions, such as the Negishi coupling. This would involve identifying the elementary steps, including oxidative addition, transmetalation, and reductive elimination, and characterizing the structures of all intermediates and transition states along the reaction coordinate.

Energy Profiles and Activation Barriers

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. The height of the energy barriers between these states, known as activation barriers, determines the rate of the reaction. For a hypothetical reaction involving 2,3-Dimethoxybenzylzinc chloride, these calculations would reveal the rate-determining step and provide a quantitative measure of the reaction's feasibility.

Table 2: Hypothetical Energy Profile Data for a Reaction of 2,3-Dimethoxybenzylzinc chloride

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

| Products | Data not available |

Note: This table represents a generic reaction profile; specific values would depend on the reaction being studied.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in a molecule can significantly influence its properties and reactivity.

Conformational analysis of 2,3-Dimethoxybenzylzinc chloride would involve exploring the potential energy surface as a function of key dihedral angles, such as the rotation around the C(ring)-C(benzyl) bond and the C(benzyl)-Zn bond. This would identify the most stable conformers and the energy barriers between them. Stereoelectronic effects, which are the consequences of the spatial arrangement of orbitals, could also be investigated. For instance, the orientation of the methoxy (B1213986) groups on the benzene (B151609) ring could influence the electronic properties of the zinc-carbon bond through space or through bond interactions.

Solvation Models and Environmental Effects on Reactivity

Computational chemistry, particularly through the use of Density Functional Theory (DFT), is a powerful tool for investigating the interaction between solvent molecules and organometallic complexes. chemrxiv.orgchemrxiv.org For organozinc halides, the solvent plays a crucial role in stabilizing the reagent and modulating its reactivity. chemrxiv.orguu.nl The coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF), to the zinc center is a key aspect of its solution-state structure. chemrxiv.orgchemrxiv.org

Ab initio molecular dynamics simulations on simpler organozinc chlorides, like methylzinc chloride (ZnMeCl), have shown that these species can exist in equilibrium between different solvation states. chemrxiv.org For instance, in THF, ZnMeCl is found to be in equilibrium between a singly- and a doubly-coordinated form. chemrxiv.org It is plausible that 2,3-Dimethoxybenzylzincchloride would exhibit similar behavior, with THF molecules coordinating to the zinc atom. The methoxy groups on the benzyl (B1604629) ring could also potentially influence the solvation shell through intramolecular interactions or by altering the steric and electronic environment of the zinc center.

The reactivity of organozinc reagents is highly sensitive to the chemical environment, including the solvent and the presence of additives. chemrxiv.orgresearchgate.net Solvation models help in understanding how the solvent stabilizes the transition states of reactions involving these reagents, thereby affecting the reaction rates and selectivity. While specific data for this compound is absent, studies on other arylzinc reagents indicate that the nature of the solvent can influence the aggregation state and the nucleophilicity of the organozinc compound. uu.nlresearchgate.net

Table 1: Hypothetical Solvation Data for this compound in THF

Since no specific experimental or computational data for this compound is available, the following table is a hypothetical representation based on general knowledge of similar organozinc compounds.

| Solvation Parameter | Hypothetical Value/Description |

| Predominant Coordination Number (in THF) | Likely 2 or 3, involving THF molecules. |

| Solvation Energy (in THF) | Expected to be significantly negative, indicating favorable solvation. |

| Solvent Exchange Dynamics | Expected to be rapid, characteristic of many organometallic species. |

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound through computational methods is a valuable approach for its characterization, especially in the absence of extensive experimental data. DFT calculations are widely employed for the accurate prediction of spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netnih.govnih.gov

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating chemical shifts (¹H and ¹³C). nih.govnih.gov By computing the isotropic shielding values, which are then scaled, one can obtain predicted chemical shifts that often show good correlation with experimental data. youtube.com For this compound, specific peaks for the benzylic protons and the aromatic protons and carbons would be of particular interest, and their predicted shifts would be sensitive to the conformation of the molecule and its interaction with the solvent.

In the case of IR spectroscopy, DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.netrsc.org These predicted spectra can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring and the methoxy groups, the C-O stretching of the ethers, and the C-Zn stretching frequency. The accuracy of these predictions can be improved by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov

Table 2: Predicted Spectroscopic Parameters for this compound (Hypothetical)

As no specific computational studies for this compound are available, this table presents hypothetical predicted spectroscopic data based on general principles and data for analogous compounds.

| Spectroscopic Technique | Parameter | Predicted Value/Range (Hypothetical) |

| ¹H NMR | Chemical Shift (δ) - Benzylic CH₂ | 2.5 - 3.5 ppm |

| ¹H NMR | Chemical Shift (δ) - Methoxy OCH₃ | 3.7 - 4.0 ppm |

| ¹³C NMR | Chemical Shift (δ) - Benzylic CH₂ | 30 - 45 ppm |

| IR Spectroscopy | Vibrational Frequency (ν) - C-Zn Stretch | 400 - 500 cm⁻¹ |

| IR Spectroscopy | Vibrational Frequency (ν) - C-O Stretch (Aromatic Ether) | 1200 - 1300 cm⁻¹ |

Future Perspectives and Emerging Research Trajectories

Development of Novel Synthetic Routes for 2,3-Dimethoxybenzylzincchloride

The conventional synthesis of benzylic zinc halides involves the direct insertion of zinc metal into the corresponding benzyl (B1604629) halide. While effective, this method can sometimes be hampered by slow reaction rates and the need for activated zinc. Recent research has shown that the addition of lithium chloride (LiCl) can significantly facilitate the rate of zinc insertion into benzylic chlorides, allowing the reaction to proceed under mild conditions. This LiCl-mediated approach is a promising avenue for optimizing the synthesis of this compound from 2,3-dimethoxybenzyl chloride.

Future research in this area is likely to focus on several key aspects to develop even more efficient and practical synthetic routes:

Alternative Zinc Activation Methods: Beyond the use of LiCl, research into new methods for activating commercial zinc dust, such as the use of other salts or mechanical activation, could lead to faster and more efficient syntheses. The development of "Rieke zinc," a highly reactive form of zinc, has already demonstrated the potential of using activated metals to prepare a wide variety of functionalized organozinc compounds from their corresponding halides.

Exploring Different Precursors: While 2,3-dimethoxybenzyl chloride is the most direct precursor, investigations into the use of 2,3-dimethoxybenzyl bromide or other derivatives could offer advantages in terms of reactivity or availability.

Mechanistic Understanding of Formation: Deeper mechanistic studies into the role of additives like LiCl in the zinc insertion process will be crucial for the rational design of improved synthetic protocols. Such studies may involve a combination of kinetic analysis and computational modeling to elucidate the key steps in the formation of the organozinc reagent. nih.govresearchgate.net

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Route | Precursor | Activating Agent/Conditions | Potential Advantages | Potential Challenges |

| Direct Zinc Insertion | 2,3-Dimethoxybenzyl chloride | Zinc dust | Straightforward, one-step process | Can be slow, may require activated zinc |

| LiCl-Mediated Insertion | 2,3-Dimethoxybenzyl chloride | Zinc dust, LiCl | Faster reaction rates, milder conditions | Requires addition of a salt |

| Using Rieke Zinc | 2,3-Dimethoxybenzyl chloride/bromide | Rieke Zinc (from reduction of ZnCl2) | High reactivity, broad functional group tolerance | Requires preparation of the reactive zinc |

Expansion of Reaction Scope and Discovery of New Reactivity Modes

Benzylic zinc reagents are valued for their ability to participate in a variety of carbon-carbon bond-forming reactions with a high degree of functional group tolerance. The future for this compound lies in expanding its known reaction scope and discovering novel modes of reactivity.

Key areas for future exploration include:

Cross-Coupling Reactions: While Negishi cross-coupling is a well-established application for organozinc reagents, further exploration of different palladium catalysts and ligands could lead to more efficient couplings of this compound with a wider range of aryl, vinyl, and acyl halides. Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable alternative to palladium-catalyzed processes.

Reactions with Carbonyl Compounds: The addition of benzylic zinc reagents to aldehydes and ketones is a fundamental transformation. Future research could focus on developing highly stereoselective additions, potentially through the use of chiral ligands, to generate valuable chiral secondary and tertiary alcohols.

Conjugate Addition Reactions: The copper-catalyzed 1,4-addition (Michael addition) of organozinc reagents to α,β-unsaturated carbonyl compounds is another powerful tool. Investigating the reactivity of this compound in these reactions with various Michael acceptors will broaden its synthetic utility.

Novel Reactivity: The search for entirely new transformations involving this compound is a key frontier. This could include exploring its reactivity with different electrophiles, investigating its potential in multicomponent reactions, or developing novel catalytic cycles that exploit its unique electronic properties.

The table below summarizes some of the key reaction types and potential electrophiles for this compound:

| Reaction Type | Electrophile | Catalyst/Conditions | Expected Product |

| Negishi Cross-Coupling | Aryl/Vinyl Halides | Pd or Ni catalyst | Diaryl- or Arylvinyl-methanes |

| Acylation | Acyl Chlorides | Cu(I) catalyst | Benzyl Ketones |

| Addition to Aldehydes | Aldehydes | Uncatalyzed or Lewis Acid | Secondary Alcohols |

| Michael Addition | α,β-Unsaturated Ketones | Cu(I) catalyst | 1,4-Adducts |

Integration with Sustainable Chemistry Principles and Green Solvents

A major thrust in modern chemical synthesis is the incorporation of sustainable practices. For organozinc chemistry, this involves the use of greener solvents, minimizing waste, and developing more energy-efficient processes.

Future research directions for this compound in the context of sustainable chemistry include:

Green Solvents: Traditional syntheses of organozinc reagents often employ ethereal solvents like tetrahydrofuran (B95107) (THF). Research into the use of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which are derived from renewable resources and have better environmental profiles, is a critical area of investigation. Recent studies have also explored the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent to dramatically improve the reactivity of organozinc reagents in certain reactions. organic-chemistry.org

Catalysis with Earth-Abundant Metals: Reducing reliance on precious metal catalysts like palladium is a key goal of green chemistry. The development of efficient cross-coupling reactions catalyzed by more abundant and less toxic metals, such as iron or cobalt, for use with this compound would be a significant advancement.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. Future work will likely focus on developing catalytic reactions that proceed with high efficiency and minimize the formation of byproducts.

Applications in Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. vapourtec.com The on-demand synthesis of often unstable reagents like organozincs is a particularly attractive application of flow technology. nih.govresearchgate.net

The integration of this compound synthesis and utilization into flow chemistry and automated platforms represents a significant future direction:

On-Demand Synthesis in Flow: A key application will be the development of flow reactors where 2,3-dimethoxybenzyl chloride is passed through a packed bed of zinc to continuously generate this compound. nih.govresearchgate.net This approach avoids the need to store the potentially unstable organozinc reagent and allows for its immediate use in subsequent reactions. acs.org

Telescoped Reactions: Flow systems allow for the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. A future application could involve the continuous generation of this compound in one reactor, which is then directly fed into a second reactor for a cross-coupling reaction. researchgate.net

Automated Synthesis Platforms: The combination of flow chemistry with robotic systems enables the automated synthesis of compound libraries. Incorporating the synthesis and reactions of this compound into such platforms would allow for the rapid generation of a diverse range of derivatives for applications in drug discovery and materials science. nih.gov

The table below outlines the potential benefits of applying flow chemistry to the synthesis and use of this compound:

| Feature of Flow Chemistry | Benefit for this compound Chemistry |

| Improved Safety | Better control over exothermic reactions, handling of small reagent volumes at any given time. |

| On-Demand Generation | Avoids storage of potentially unstable organometallic reagent. nih.govresearchgate.net |

| Enhanced Reaction Control | Precise control over temperature, pressure, and residence time, leading to higher yields and selectivity. |

| Scalability | Easier to scale up production by running the flow reactor for longer periods. acs.org |

| Automation and High-Throughput Synthesis | Enables the rapid synthesis of libraries of related compounds for screening purposes. nih.gov |

Advanced Spectroscopic and Computational Probes for In Situ Mechanistic Elucidation

A deeper understanding of the structure, dynamics, and reaction mechanisms of this compound is essential for optimizing its synthesis and reactivity. Future research will increasingly rely on advanced spectroscopic and computational methods to probe these aspects in detail.

Emerging research trajectories in this area include:

In Situ Spectroscopy: Techniques such as in situ NMR spectroscopy and infrared (IR) spectroscopy can be used to monitor the formation of this compound in real-time, providing valuable kinetic and mechanistic data. uci.edu These methods can also be used to study the structure of the organozinc reagent in solution and its interactions with solvents and other species.

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying and characterizing organometallic species in solution, including higher-order zincate complexes that may be involved in the reaction mechanism. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming increasingly important for elucidating reaction mechanisms, predicting reactivity, and understanding the role of solvents and additives. rsc.orgresearchgate.net Future computational studies on this compound could provide insights into the transition states of its reactions, the structure of its aggregates in solution, and the factors that govern its reactivity and selectivity. rsc.orgresearchgate.net

Combined Approaches: The most powerful insights will likely come from a combination of experimental and computational approaches. For example, spectroscopic data can be used to benchmark and validate computational models, leading to a more accurate and comprehensive understanding of the chemical behavior of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dimethoxybenzylzincchloride, and how do reaction conditions influence yield?

- Methodological Answer :

- Grignard/Zinc Transmetalation : Start with 2,3-dimethoxybenzyl chloride reacting with magnesium to form the Grignard reagent, followed by transmetalation with ZnCl₂. Monitor stoichiometry (1:1 molar ratio of Mg:ZnCl₂) and solvent choice (THF or Et₂O) to minimize side reactions .

- Direct Zinc Insertion : Use activated zinc dust in anhydrous THF under inert atmosphere. Reaction temperature (0–25°C) and zinc activation (via sonication or iodine) critically affect reactivity .

- Yield Optimization : Employ in situ quenching with D2O or electrophiles (e.g., aldehydes) to confirm organometallic formation via GC-MS or NMR .

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Analysis : <sup>1</sup>H NMR (δ 3.8–4.2 ppm for methoxy groups; δ 2.5–3.5 ppm for benzyl-ZnCl protons) and <sup>13</sup>C NMR (quaternary carbons at δ 130–140 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) to resolve Zn coordination geometry and bond angles. Compare with structurally analogous compounds like (Z)-3-(3,4-dimethoxybenzylidene)benzothiazepinones .

- Elemental Analysis : Verify Zn content via ICP-MS or gravimetric methods (e.g., ash residue analysis) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under argon or nitrogen in flame-dried glassware. Use molecular sieves (3Å) in solvent reservoirs .

- Temperature : Prolonged storage below –20°C reduces decomposition; monitor via periodic NMR to detect oxidation byproducts (e.g., dimethoxybenzaldehyde) .

Advanced Research Questions

Q. How does the electronic nature of the 2,3-dimethoxy substituents influence the reactivity of benzylzincchloride in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution. Methoxy groups increase electron density at the benzyl position, enhancing nucleophilicity in Negishi couplings .

- Experimental Validation : Compare coupling efficiency with non-methoxy analogs (e.g., benzylzincchloride) using Pd(PPh₃)₄ catalysts. Track kinetics via <sup>19</sup>F NMR with fluorinated electrophiles .

Q. How to resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from 10+ studies (e.g., J. Org. Chem., Organometallics) to identify variables (solvent polarity, catalyst loading). Use statistical tools (ANOVA) to isolate confounding factors .

- Reproducibility Testing : Replicate high-discrepancy experiments under controlled conditions (e.g., glovebox purity, standardized reagent batches) .

Q. What computational models predict the behavior of this compound in solvent systems?

- Methodological Answer :

- MD Simulations : Use GROMACS to model solvation in THF vs. DME. Focus on Zn-Cl dissociation energy and solvent coordination effects .

- COSMO-RS : Predict solubility parameters and partition coefficients for extraction optimization .

Q. How does this compound interact with biological macromolecules in pharmacological studies?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding with GABAA receptors (homology model based on PDB:6X3T). Methoxy groups may enhance hydrophobic interactions .

- In Vitro Assays : Test neuroactivity in primary neuron cultures (IC50 for seizure suppression; patch-clamp electrophysiology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products